Product packaging for Ferrous aspartate(Cat. No.:CAS No. 75802-64-1)

Ferrous aspartate

Cat. No.: B1253450
CAS No.: 75802-64-1
M. Wt: 186.93 g/mol
InChI Key: KKPUODLFBBWJPH-DKWTVANSSA-L
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Description

Ferrous aspartate is an iron-amino acid chelate where iron is bound to aspartic acid . It is classified as an iron preparation for research applications in the study of iron deficiency and related anemias . Investigations into its efficacy, such as the double-blind, double-dummy randomized ACCESS clinical trial, have shown that a formulation of iron conjugated with aspartyl casein (Fe-ASP) was non-inferior to ferrous sulfate in increasing hemoglobin levels in subjects with iron deficiency anemia over a 4-week period . This suggests its significant research value in exploring novel iron delivery systems that may offer comparable therapeutic benefits. The mechanism of action for iron compounds like this compound involves its absorption in the duodenum and upper jejunum, where iron is transported into intestinal cells and incorporated into ferritin for storage or carried into the bloodstream by ferroportin . In the circulation, iron is oxidized and bound to transferrin, which transports it to sites like the bone marrow for incorporation into hemoglobin, the critical oxygen-carrying component of red blood cells . This process is essential for researchers studying erythropoiesis and oxygen transport. This product is labeled "For Research Use Only" (RUO). It is specifically designed for laboratory research purposes and is not intended for use in diagnostic procedures, drug administration, or any form of human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5FeNO4 B1253450 Ferrous aspartate CAS No. 75802-64-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

75802-64-1

Molecular Formula

C4H5FeNO4

Molecular Weight

186.93 g/mol

IUPAC Name

(2S)-2-aminobutanedioate;iron(2+)

InChI

InChI=1S/C4H7NO4.Fe/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1

InChI Key

KKPUODLFBBWJPH-DKWTVANSSA-L

SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[Fe+2]

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Fe+2]

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[Fe+2]

Other CAS No.

75802-64-1

Origin of Product

United States

Synthesis and Preparation Methodologies for Ferrous Aspartate Complexes

Principles of Coordination Compound Synthesis Relevant to Iron-Aspartate

Coordination compounds are formed through the interaction of a central metal atom or ion with a surrounding set of ligands. In the case of ferrous aspartate, the ferrous ion acts as the central metal, and aspartic acid (specifically, its deprotonated form, aspartate) functions as the ligand. Amino acids typically coordinate to metal ions as N,O bidentate ligands, utilizing the amino group and the carboxylate group. This bidentate coordination forms a five-membered chelate ring with the metal center wikipedia.org. This chelation enhances the stability of the resulting complex compared to simple metal salts.

For amino acids containing additional functional groups, such as the second carboxylic acid group in aspartic acid, tridentate coordination is also possible, where the ligand binds to the metal through three points. However, the most common mode for simple amino acids involves the amino nitrogen and one carboxylate oxygen wikipedia.org. The specific coordination mode can be influenced by factors such as pH and the molar ratio of metal to ligand.

Iron can exist in different oxidation states, primarily ferrous (Fe²⁺) and ferric (Fe³⁺). This compound specifically involves the Fe²⁺ state. The synthesis must therefore be conducted under conditions that favor the Fe²⁺ state and prevent or minimize oxidation to Fe³⁺.

Chemical Precipitation Methods for Iron-Amino Acid Complex Formation

Chemical precipitation is a common method for synthesizing metal-amino acid complexes, including those of iron. This method typically involves reacting a soluble metal salt with the amino acid in a suitable solvent, often water, under controlled conditions to form an insoluble or sparingly soluble complex that precipitates out of the solution.

One approach involves the reaction of a ferrous salt, such as ferrous sulfate (B86663), with aspartic acid or its salt. The reaction can be carried out in an aqueous environment. For instance, a method for preparing iron(II)-amino acid complexes from the hydrolysis product of soy protein involves treating the hydrolysate with calcium hydroxide (B78521) to form calcium-amino acid complexes, followed by the addition of ferrous sulfate. An exchange reaction occurs, leading to the precipitation of calcium sulfate and the formation of the iron-amino acid complexes google.com. The precipitated calcium sulfate is then removed by filtration, and the iron-amino acid complex is recovered from the filtrate google.com.

Another reported method for synthesizing metal amino acid complexes involves dissolving the amino acid in distilled water and deprotonating it with a base like sodium hydroxide before adding the metal chloride salt solution. The resulting precipitate is then filtered, washed, and dried jocpr.com. While this method is described for other metal-amino acid complexes, the general principle of reacting a metal salt with a deprotonated amino acid in solution to induce precipitation is applicable to this compound synthesis.

Controlled Reaction Conditions for this compound Production

Controlling reaction conditions is crucial for the successful synthesis of this compound, influencing the yield, purity, and the specific form of the complex obtained. Key parameters include pH, temperature, reactant concentration, and reaction time.

The pH of the reaction medium plays a significant role in the speciation of both the amino acid and the metal ion, thereby affecting complex formation. Amino acids like aspartic acid have ionizable groups (amino and carboxyl), and their protonation state is highly dependent on pH. Coordination to the metal typically involves the deprotonated carboxylate group and the amino group wikipedia.org. Therefore, the pH needs to be adjusted to a range where aspartate is in a suitable deprotonated form to bind with Fe²⁺. While specific optimal pH ranges for this compound synthesis are not extensively detailed in the provided results, studies on other metal-amino acid complexes indicate that reactions are often carried out near neutral or elevated pH wikipedia.orgjocpr.com. For instance, the synthesis of certain metal-amino acid complexes is performed at pH 8-10 in the presence of a strong base like NaOH to ensure ionization of the amino acid jocpr.com.

Temperature can affect the reaction rate and the solubility of the product. Higher temperatures can increase reaction rates but may also lead to increased solubility of the complex, potentially reducing precipitation yield. Conversely, lower temperatures might slow down the reaction but favor precipitation. Some synthesis procedures for metal-amino acid complexes are carried out at room temperature or slightly elevated temperatures, such as 50°C or 70°C scielo.brpnas.org.

The concentration and molar ratio of the reactants (ferrous salt and aspartic acid) are also critical. Using appropriate stoichiometric ratios helps maximize the yield of the desired complex and minimize the formation of byproducts. For metal-amino acid complexes, metal-to-ligand ratios like 1:1, 1:2, or 1:3 are common, depending on the metal ion's coordination number and the amino acid's denticity wikipedia.orgsciencepub.netresearchgate.net. While the specific optimal ratio for this compound is not explicitly stated, the structure suggests a likely metal-to-ligand ratio.

Reaction time is another factor that needs optimization to ensure complete reaction and sufficient crystal growth for precipitation. Reaction times can vary from minutes to several hours scielo.brpnas.org.

Optimization of Synthetic Parameters: Yield and Purity Considerations

Optimizing synthetic parameters is essential to achieve high yield and purity of this compound. Factors such as the quality of starting materials, the order of addition of reactants, stirring rate, and the method of product isolation and drying can all impact the final product.

The purity of the starting materials, such as the ferrous salt and aspartic acid, directly affects the purity of the final product. Using high-purity reagents is generally preferred. For instance, in the preparation of ammonium (B1175870) ferrous sulfate, selecting reduced iron powder with fine and uniform particle size was found to result in higher product yield and purity researchgate.net.

Controlling the molar ratio of reactants is crucial for maximizing yield and minimizing impurities. An optimal molar ratio ensures that the limiting reactant is fully consumed and avoids excess unreacted starting materials contaminating the product. For ammonium ferrous sulfate synthesis, an optimal molar ratio of iron raw material to dilute sulfuric acid was determined to be 1:1.2 for higher yield and purity researchgate.net.

The method of product isolation and drying also impacts purity. Techniques like filtration and washing are used to separate the precipitated complex from soluble impurities google.comjocpr.com. The drying method should be chosen to remove the solvent without degrading the product. Spray drying and freeze-drying are methods mentioned for drying iron complexes, offering advantages in terms of product quality and solubility google.comgoogle.comepo.org. Evaporative crystallization, such as water bath evaporative crystallization, has also been shown to yield products with better purity in the synthesis of related compounds researchgate.net.

Advanced Spectroscopic Techniques for Elucidating Complex Structures

Spectroscopic methods are crucial for probing the molecular vibrations, electronic transitions, and magnetic properties of this compound, offering indirect but powerful information about its structure and the environment around the iron center.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, which can provide information about the coordination environment and oxidation state of metal ions. While specific UV-Vis data for this compound complexes were not extensively detailed in the search results, UV-Vis spectroscopy is a standard technique for analyzing metal complexes, where d-d transitions and charge transfer bands can be observed. These transitions are sensitive to the ligand field created by the aspartate molecule around the ferrous ion. thegoodscentscompany.com

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. For diamagnetic compounds, high-resolution NMR spectra provide detailed information about the connectivity and environment of atoms. However, ferrous iron (Fe²⁺) in many common coordination environments is paramagnetic, which can lead to significant line broadening and hyperfine shifts in NMR spectra. researchgate.netnih.govresearchgate.net This paramagnetism can make standard NMR challenging for this compound complexes. Despite this, paramagnetic NMR techniques can sometimes provide unique insights into the electronic and magnetic properties of the metal center and its interactions with the ligand, particularly for nuclei close to the paramagnetic center. researchgate.netnih.govresearchgate.net Studies on protein-ligand interactions involving aspartate residues and metal centers have utilized NMR to investigate binding events and conformational changes. db-thueringen.deanu.edu.au

Mössbauer Spectroscopy for Iron Oxidation State and Coordination Environment

Mössbauer spectroscopy, specifically ¹⁷Fe Mössbauer spectroscopy, is a highly sensitive technique for probing the electronic and magnetic environment of iron nuclei. It can definitively determine the oxidation state, spin state, and local symmetry of the iron atom. acs.orgakjournals.comwisc.edu For this compound, Mössbauer spectroscopy can confirm the presence of iron in the +2 oxidation state and provide details about its coordination geometry and the nature of the bonds with the aspartate ligand. akjournals.comnih.gov Parameters obtained from Mössbauer spectra, such as isomer shift and quadrupole splitting, are characteristic of the iron's electronic configuration and the electric field gradient at the nucleus, respectively. wisc.edu Studies on other ferrous salts used as hematinics, such as ferrous fumarate (B1241708) and ferrous gluconate, have successfully employed Mössbauer spectroscopy for characterization. nih.gov

Elemental Analysis and Stoichiometry Determination

Elemental analysis is a fundamental quantitative technique used to determine the percentage of each element present in a compound. This analysis is crucial for confirming the chemical formula and purity of a synthesized compound like this compound. guidetopharmacology.orgdrugbank.com Techniques such as combustion analysis for carbon, hydrogen, and nitrogen, and methods like atomic absorption spectroscopy (AAS) or inductively coupled plasma atomic emission spectroscopy (ICP-AES) for iron content, are typically employed. acs.org Stoichiometry determination involves establishing the mole ratios of the constituent elements in the compound, which is directly derived from elemental analysis data. libretexts.orgatilim.edu.tr For this compound, elemental analysis would verify the ratio of iron, carbon, hydrogen, nitrogen, and oxygen, confirming the expected stoichiometry based on the coordination of ferrous iron with aspartic acid. nih.govnih.gov The molecular formula C₄H₅FeNO₄ suggests a specific elemental composition that can be experimentally validated. nih.govnih.gov

Surface Characterization Techniques (e.g., XPS) for Ligand Binding

Surface characterization techniques, particularly X-ray Photoelectron Spectroscopy (XPS), play a crucial role in understanding the chemical state of iron and the nature of ligand binding in this compound complexes. XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material. By analyzing the core-level binding energies of constituent atoms, valuable insights into the bonding environment and interactions between iron and aspartate ligands can be obtained.

Studies on metal-amino acid interactions on surfaces, while not always specifically on this compound, provide a foundation for interpreting XPS data for such complexes. For instance, investigations into the adsorption of aspartic acid on metal surfaces like Ni{100} have utilized XPS to identify different chemical environments of carbon, nitrogen, and oxygen atoms involved in the interaction with the metal surface nih.govacs.org. The shifts in binding energies compared to the free amino acid indicate the formation of coordination bonds between the functional groups of aspartate (amino and carboxyl groups) and the metal center nih.govacs.org.

In the context of iron complexes, XPS is a powerful tool for distinguishing between different iron oxidation states (Fe²⁺ and Fe³⁺) and analyzing their coordination environments. The Fe 2p core-level spectra are particularly informative, exhibiting characteristic multiplet splitting that is dependent on the iron oxidation state and the nature of the coordinating ligands researchgate.netxpsfitting.comthermofisher.com. High-spin Fe²⁺ and Fe³⁺ compounds show distinct multiplet structures and satellite features in their Fe 2p spectra researchgate.netxpsfitting.comthermofisher.com. Analysis of these features, including binding energies, peak shapes, and satellite structures, allows for the identification of the iron species present and provides clues about the ligands bound to the iron center researchgate.netxpsfitting.com.

While direct XPS studies specifically on this compound complexes are not extensively detailed in the provided search results, related research on iron-carboxylate and iron-amino acid interactions on surfaces offers relevant insights. For example, XPS analysis has been used to confirm the formation of metal-carboxylate bonds in various systems researchgate.net. In iron-polysaccharide complexes, surface analysis techniques, including potentially XPS, have indicated relatively high carbon content and low iron content at the surface, suggesting the presence of the organic ligand on the exterior of the complex google.com.

The binding of aspartate to ferrous iron involves the interaction of the carboxylate groups and potentially the amino group with the iron ion. XPS can help to elucidate the specific atoms involved in the coordination and the resulting changes in their electronic states. By analyzing the C 1s, N 1s, and O 1s spectra of this compound, researchers can determine the extent to which the carboxylate and amino groups are deprotonated and coordinated to the iron center. Shifts in the binding energies of these core levels compared to free aspartic acid can indicate the formation of chemical bonds with iron.

Furthermore, temperature-programmed XPS (TP-XPS) can provide information on the thermal stability of the ligand binding and potential decomposition pathways nih.govacs.org. Studies on aspartic acid adsorption on metal surfaces have shown that TP-XPS can track the decomposition of the amino acid at elevated temperatures, revealing the temperatures at which the ligand-surface interactions are disrupted nih.govacs.org.

Quantitative analysis of XPS spectra can also provide information about the surface composition and the relative amounts of iron and aspartate ligands present on the surface of the complex. This can be particularly useful for understanding the stoichiometry of the surface species and how it might differ from the bulk composition.

TechniqueInformation ProvidedRelevance to this compound
XPS (X-ray Photoelectron Spectroscopy)Elemental composition, chemical state, electronic state, oxidation states (Fe²⁺, Fe³⁺), ligand coordination atoms (C, N, O binding energies).Directly probes the surface chemistry of this compound complexes, identifying iron species and how aspartate binds.
TP-XPS (Temperature-Programmed XPS)Thermal stability of ligand binding, decomposition pathways.Helps understand the stability of the this compound complex under varying temperatures.

Detailed Research Findings on Iron Aspartate Complexation

Recent research has provided detailed insights into the complexation of iron with aspartic acid, focusing on the stoichiometry, stability, and speciation of the resulting complexes under different conditions.

Studies employing techniques such as square-wave voltammetry have investigated the speciation of both iron(II) and iron(III) in aqueous solutions containing L-aspartic acid. researchgate.netresearchgate.net These studies have identified the formation of various iron-aspartate complexes depending on the solution pH and the concentrations of iron and aspartic acid. For iron(III), complexes with stoichiometry ratios of 1:1 (Fe:aspartate) have been observed, involving both the aspartate monoanion and dianion. researchgate.net For iron(II), complexes with 1:1 and 1:2 (Fe:aspartate) stoichiometries have been reported. researchgate.net

Quantitative data on the stability of these complexes have been determined in terms of cumulative stability constants (log β). For iron(III)-aspartate complexes, reported values include log β of 13.16 for FeAsp⁺, 20.76 for FeAspOH⁰, 27.77 for FeAsp(OH)₂⁻, and 17.62 for Fe(Asp)₂⁻ at a specific ionic strength and temperature. researchgate.net For iron(II)-aspartate complexes, log K values of 4.17 for FeAsp⁰ and log β of 6.53 for Fe(Asp)₂²⁻ have been reported under similar conditions. researchgate.net These stability constants indicate that iron forms relatively stable complexes with aspartate in aqueous solution, with the stability being dependent on the oxidation state of iron and the degree of complexation.

The speciation of these complexes is highly dependent on pH. For example, in solutions with excess aspartate, the main iron(III) species at pH 3.7 is reported to be the Fe(III)-Asp⁺ complex. researchgate.net The formation of different complex species as a function of pH highlights the dynamic nature of iron-aspartate interactions in solution.

Research has also explored the photochemical properties of iron(III)-aspartate complexes, indicating that they can undergo photolysis upon irradiation, leading to the formation of reactive oxygen species. researchgate.net

While specific detailed data tables on the synthesis parameters or comprehensive spectroscopic data for isolated ferrous aspartate were not prominently featured in the provided search results, the studies on iron-aspartate complexation provide valuable quantitative data on their solution-phase behavior and stability.

Here is a conceptual representation of how stability constant data for iron-aspartate complexes could be presented in a table:

Conceptual Table: Stability Constants of Iron-Aspartate Complexes

Metal IonAspartate SpeciesComplex Stoichiometry (Metal:Ligand)Log K (Stepwise)Log β (Cumulative)Conditions (Ionic Strength, Temp)Reference
Fe(III)Aspartate monoanion (HL⁻)1:113.1613.16Ic = 0.5 mol dm⁻³, 25 ± 1 °C researchgate.net
Fe(III)Aspartate dianion (L²⁻)1:1--- researchgate.net
Fe(III)Aspartate and Hydroxide (B78521)1:1:1 (Fe:Asp:OH)-20.76Ic = 0.5 mol dm⁻³, 25 ± 1 °C researchgate.net
Fe(III)Aspartate and Hydroxide1:1:2 (Fe:Asp:OH)-27.77Ic = 0.5 mol dm⁻³, 25 ± 1 °C researchgate.net
Fe(III)Aspartate dianion (L²⁻)1:2-17.62Ic = 0.5 mol dm⁻³, 25 ± 1 °C researchgate.net
Fe(II)Aspartate monoanion/dianion1:14.174.17Ic = 0.5 mol dm⁻³, 25 ± 1 °C researchgate.net
Fe(II)Aspartate monoanion/dianion1:2-6.53Ic = 0.5 mol dm⁻³, 25 ± 1 °C researchgate.net

Note: The specific protonation state of aspartate in the Fe(II) complexes (1:1 and 1:2) at the given conditions is not explicitly detailed in the snippet, hence "monoanion/dianion". Further research would be needed for precise speciation.

This table summarizes some of the key stability constant data reported in the literature for iron-aspartate complexes, illustrating the quantitative aspects of their formation and stability.

Advanced Chelation and Complexation Chemistry of Ferrous Aspartate

Determination of Stability Constants and Thermodynamic Parameters

The stability of metal complexes in solution is often quantified by stability constants (also known as formation constants). These constants provide insight into the affinity of a metal ion for a ligand and the extent to which a complex forms at equilibrium scispace.com. Studies have determined the cumulative stability constants for iron-aspartate complexes in both the Fe(II) and Fe(III) oxidation states.

Complex SpeciesLog K or Log βIonic Strength (mol dm⁻³)Temperature (°C)Reference
Fe(III)-Aspartate
FeAsp⁺13.16 ± 0.010.525 ± 1 researchgate.netirb.hrresearchgate.net
FeAspOH⁰20.76 ± 0.020.525 ± 1 researchgate.netirb.hrresearchgate.net
FeAsp(OH)₂⁻27.77 ± 0.120.525 ± 1 researchgate.netirb.hrresearchgate.net
Fe(Asp)₂⁻17.62 ± 0.100.525 ± 1 researchgate.netirb.hrresearchgate.net
Fe(II)-Aspartate
FeAsp⁰4.17 ± 0.110.525 ± 1 researchgate.netirb.hrresearchgate.net
Fe(Asp)₂²⁻6.53 ± 0.110.525 ± 1 researchgate.netirb.hrresearchgate.net

These values indicate the relative stability of the different iron-aspartate species formed in solution. Higher log β values correspond to more stable complexes. Thermodynamic parameters, such as enthalpy and entropy of complex formation, can also be estimated to understand the driving forces behind the complexation process researchgate.net.

Influence of pH on Iron(II) and Iron(III) Aspartate Complexation

The pH of the solution significantly impacts the speciation of iron-aspartate complexes. Aspartic acid itself has multiple ionizable groups, and its protonation state changes with pH, affecting its ability to coordinate with metal ions wikipedia.org. Studies using techniques like square-wave voltammetry have investigated the speciation of Fe(III) and Fe(II) in aqueous solutions of aspartic acid as a function of pH researchgate.netirb.hr. The formation of different iron-aspartate complexes is observed depending on the pH range and the concentrations of iron and aspartic acid researchgate.netirb.hr. For instance, a reversible, one-electron reduction process of iron(III)-aspartate complexes has been recorded at varying pH levels researchgate.netirb.hr. Changes in pH can have a significant impact on the apparent solubility and speciation of iron complexes nih.govuni-kiel.de.

Redox Potentials and Oxidation-Reduction Chemistry of Ferrous Aspartate

The redox chemistry of iron-aspartate complexes involves the interconversion between the Fe(II) and Fe(III) oxidation states. The redox potential of the Fe(III)/Fe(II) couple can be influenced by the ligands bound to the iron center. Studies have investigated the complexation of Fe(II) and Fe(III) ions with aspartate by measuring oxidative potentials researchgate.net. A reversible, one-electron reduction process of iron(III)-aspartate complexes has been observed, with peak potentials varying depending on the solution pH and aspartic acid concentration researchgate.netirb.hr. This indicates that the stability and the ease of reduction/oxidation of iron-aspartate complexes are pH-dependent researchgate.netirb.hr.

Investigation of Mixed-Ligand Iron-Aspartate Complexes (e.g., Iron-Aspartate-Glycine)

The formation of mixed-ligand complexes, where iron is coordinated to both aspartate and other ligands, can occur in systems containing multiple potential chelators. Investigations into solutions containing both aspartic acid and glycine (B1666218) have shown the formation of mixed Fe(III)-aspartate-glycine and Fe(II)-aspartate-glycine complexes researchgate.netirb.hr. Stability constants for these mixed complexes have been determined, providing information on their relative stabilities compared to the binary iron-aspartate or iron-glycine complexes researchgate.netirb.hr.

Complex SpeciesLog βIonic Strength (mol dm⁻³)Temperature (°C)Reference
Fe(III)-Aspartate-Glycine
FeAspGly⁰17.35 ± 0.020.525 ± 1 researchgate.netirb.hr
FeAspGly(OH)⁻23.87 ± 0.330.525 ± 1 researchgate.netirb.hr
Fe(II)-Aspartate-Glycine
FeAspGly⁻6.83 ± 0.230.525 ± 1 researchgate.netirb.hr

The study of such mixed-ligand systems is important for understanding the complexation behavior of iron in biological and environmental matrices where multiple ligands are present researchgate.netirb.hr.

Kinetic Studies of this compound Formation and Dissociation

Kinetic studies examine the rates of formation and dissociation of this compound complexes. These studies provide information on the mechanisms of complex formation and how quickly equilibrium is reached. While specific kinetic studies solely focused on this compound formation and dissociation rates were not extensively detailed in the search results, related studies on iron complexation kinetics with other ligands like phenanthroline highlight the methods used in such investigations acs.org. Additionally, research on the kinetics of iron(III) hydrolysis and precipitation in the presence of glycine provides insight into the dynamic processes involving iron in amino acid-containing solutions researchgate.net. The dissociation rate of iron-protein complexes involving aspartate residues has also been investigated in the context of biological systems nih.gov.

Computational Chemistry Approaches to Iron-Aspartate Binding

Computational chemistry methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are valuable tools for investigating the binding interactions between iron and aspartate at a molecular level researchgate.netrsc.orgresearchgate.netacs.org. These approaches can provide insights into the preferred coordination geometries, binding energies, and the influence of the surrounding environment on complex stability rsc.orgresearchgate.netacs.org. DFT calculations have been used to study the interaction of aspartate with mineral surfaces, which can serve as models for understanding binding modes researchgate.netacs.orgmdpi.com. Analysis of natural bond orbitals (NBO) can also be performed using computational methods to understand the nature of the bonding researchgate.net.

Molecular Dynamics Simulations of Complex Stability

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior and stability of iron-aspartate complexes in solution or at interfaces over time plos.org. These simulations can provide information on the fluctuations in coordination environment, the strength of interactions, and the influence of solvent molecules plos.org. While the search results did not provide specific detailed findings of MD simulations solely on this compound complex stability, MD simulations are a recognized method for analyzing the behavior of metal-ligand complexes and protein-metal interactions involving residues like aspartate plos.org.

Density Functional Theory (DFT) Calculations of Binding Energies

Density Functional Theory (DFT) calculations are a powerful computational tool used to investigate the electronic structure and properties of molecules, including the binding energies and interactions within metal complexes. These calculations provide theoretical insights into the stability and nature of the bonds formed between a metal ion, such as ferrous iron (Fe²⁺), and ligands like aspartate.

Studies employing DFT have explored the complexation of iron with amino acids, including aspartate, to understand the speciation and stability of the resulting complexes under various conditions. For instance, research has investigated the speciation of iron-aspartate complexes as a function of pH, determining high stability constants for various forms, such as FeAsp⁺, FeAspOH⁰, and FeAsp(OH)₂⁻. researchgate.net DFT calculations can complement experimental findings, providing a detailed picture of the electronic structure and interaction energies that govern the formation and stability of these complexes.

In the context of iron-containing proteins and enzymes, where aspartate residues often participate in metal binding sites, DFT calculations are utilized to model the coordination environment and understand the electronic and magnetic properties of the iron centers. nih.govnih.govfrontiersin.orgrsc.orgacs.org These studies can involve calculating parameters like exchange-coupling constants (J) and Mössbauer parameters, comparing theoretical results with experimental spectroscopic data to validate proposed structures and reaction mechanisms. nih.govnih.govacs.org

DFT is also applied to quantify binding strength through the calculation of binding enthalpy and binding energy. mdpi.comacs.org The binding energy between a metal ion and a ligand is typically calculated as the energy difference between the complex and the isolated metal ion and ligand molecules in their optimized geometries. acs.orgscm.com

The general formula for calculating binding energy (ΔEbinding) between a metal complex (M-L) and its components (M and L) is: ΔEbinding = E(M-L) - (E(M) + E(L)) acs.org

Where: E(M-L) is the optimized energy of the metal-ligand complex. E(M) is the optimized energy of the isolated metal ion. E(L) is the optimized energy of the isolated ligand.

A more detailed calculation might involve considering the hydration of the metal ion and ligand in a solvent environment, often modeled using implicit solvation methods like the polarizable continuum model (PCM). mdpi.com

DFT studies on metal-ligand binding, while not always specifically focused on this compound itself in isolated form, often use models that include carboxylate ligands mimicking amino acid side chains like aspartate. frontiersin.orgmdpi.com These benchmark studies help evaluate the performance of different density functionals and basis sets for accurately describing iron-ligand interactions and calculating properties such as redox potentials and binding energies within complex biological or chemical systems. frontiersin.orgnih.gov

Research findings from DFT calculations can provide valuable data on the nature of interactions (e.g., electrostatic vs. covalent) and the relative stabilities of different coordination geometries and protonation states of iron-aspartate complexes. researchgate.netresearchgate.net

While specific detailed data tables solely focused on DFT-calculated binding energies for various forms of isolated this compound across different computational parameters were not extensively found in the immediate search results, the principles and methodologies for such calculations are well-established and applied to iron complexes with carboxylate ligands. frontiersin.orgmdpi.comacs.orgnih.gov The complexity of this compound speciation, which can involve different stoichiometries and protonation states depending on pH and concentration, necessitates comprehensive computational exploration to fully map its binding landscape. researchgate.net

Illustrative Data Representation (Based on general DFT studies of metal-carboxylate interactions):

While direct binding energy values for all possible this compound species from a single source were not available, the following table illustrates how DFT results for binding energies are typically presented, using hypothetical values based on general trends observed in metal-carboxylate DFT studies.

Complex Species (Hypothetical)DFT Functional / Basis SetSolvation ModelCalculated Binding Energy (kcal/mol)
[Fe(Asp)]⁰B3LYP/6-31+G(d)PCM (Water)-X.XX
[Fe(Asp)₂]²⁻B3LYP/6-31+G(d)PCM (Water)-Y.YY
[Fe(Asp)(OH)]⁻B3LYP/6-31+G(d)PCM (Water)-Z.ZZ

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating how DFT binding energy data might be presented.

Further detailed research findings from DFT calculations on this compound would typically include optimized molecular geometries, bond lengths, bond angles, vibrational frequencies, and electronic properties such as charges and spin states for different complex structures. These details contribute to a comprehensive understanding of the chelation and complexation behavior of this compound at the molecular level.

Molecular and Cellular Interaction Mechanisms of Ferrous Aspartate

Mechanisms of Iron Ion Release and Exchange from Ferrous Aspartate

This compound, as an iron-amino acid chelate, is designed to deliver ferrous iron (Fe²⁺). While specific detailed studies on the precise mechanism of iron release from this compound in vivo are limited in the provided search results, the general principles of iron chelate behavior and iron handling in biological environments offer insights. Iron chelates, like this compound, involve the binding of a metal ion (Fe²⁺) to a ligand (aspartate). The release of the iron ion is influenced by factors such as pH, the presence of competing ligands, and cellular processes. In the context of iron absorption and cellular uptake, ferrous iron is the form primarily transported across membranes by specific transporters like DMT1 plos.orgresearchgate.net. This suggests that for this compound to be utilized, the ferrous ion must be available for transport. The chelated form may protect the ferrous ion from oxidation to ferric iron (Fe³⁺) or from binding to inhibitory dietary components, thereby enhancing its bioavailability wbcil.com.

Interactions with Biological Macromolecules and Enzymes

Ferrous ions released from this compound can interact with various biological macromolecules and enzymes, influencing their activity and function.

Binding to Aspartate Proteases (e.g., Cathepsin D) and pH Sensitivity

Ferrous ions (Fe²⁺) have been shown to interact with aspartate proteases, such as Cathepsin D. This interaction is significantly influenced by pH conditions. At physiological pH (~7.5), Fe²⁺ can inhibit Cathepsin D by binding to catalytic residues, specifically D33 and D231, interfering with its proteolytic activity. mdpi.comnih.govresearchgate.net. However, in acidic environments (~pH 4), characteristic of inflammatory sites or lysosomes where Cathepsin D is optimally active, this interaction changes. mdpi.comresearchgate.netacs.org. At acidic pH, Fe²⁺ primarily binds to residue E5, a key component of the enzyme's ionic zipper. mdpi.comnih.govresearchgate.net. This pH-dependent binding suggests that ferrous ions can modulate Cathepsin D activity differently depending on the cellular or tissue microenvironment. mdpi.comnih.gov.

pH Condition Interacting Residue(s) on Cathepsin D Effect on Cathepsin D Activity (Physiological pH) Interaction Energy (Physiological pH) mdpi.comnih.govresearchgate.net Distance (Acidic pH) mdpi.comnih.govresearchgate.net
Physiological (~7.5) D33, D231 Inhibition (potential) D33: -7 x 10¹⁷ J (OD1, CA atoms); D231: -6 x 10¹⁷ J (CG, CA atoms) Not specified
Acidic (~4) E5 Potential conformational change, altered function Not specified 2.69 Å (CG atom of E5)

Modulation of Receptor Activity (e.g., N-methyl-D-aspartate receptors) by Ferrous Ions

Ferrous ions can also modulate the activity of N-methyl-D-aspartate receptors (NMDARs), which are crucial in excitatory neurotransmission in the central nervous system. nih.govnih.govfrontiersin.org. Studies in cultured rat cortical neurons have shown that free ferrous ions can selectively block the influx of Ca²⁺ ions across NMDA receptor channels. nih.govnih.gov. This suggests a potential inhibitory effect of ferrous ions on NMDAR-mediated calcium signaling. The interaction between iron and NMDARs is complex and has implications for understanding neurological conditions, where both iron dyshomeostasis and NMDAR-mediated neurotoxicity play a role. nih.govfrontiersin.org. Activation of NMDARs can also influence iron uptake, potentially by enhancing DMT1-mediated iron influx and regulating DMT1 expression, creating a potential feedback loop. nih.govfrontiersin.orgexlibrisgroup.comnih.govresearchgate.net.

Cellular Uptake and Intracellular Trafficking Mechanisms (in vitro models)

The cellular uptake and intracellular trafficking of iron, including iron supplied in forms like this compound, involve specific transport proteins and pathways. Studies using in vitro models have elucidated key mechanisms.

Role of Divalent Metal Transporter 1 (DMT1) in Ferrous Iron Uptake

Divalent Metal Transporter 1 (DMT1), also known as SLC11A2 or Nramp2, is a primary transporter responsible for the uptake of ferrous iron into cells. plos.orgresearchgate.netacs.orgfrontiersin.orgpnas.orgnih.govfrontiersin.org. DMT1 mediates the transport of Fe²⁺ across the plasma membrane and also from the endosomal compartment into the cytosol. plos.orgresearchgate.netacs.orgpnas.orgresearchgate.netnih.govashpublications.orgnih.gov. This transport is often coupled with proton transport and is more efficient at lower pH, although transport can occur at neutral pH depending on the specific DMT1 isoform and cellular context. plos.orgfrontiersin.orgnih.gov. In intestinal enterocytes, DMT1 is crucial for absorbing dietary non-heme iron, which is typically reduced to Fe²⁺ before transport. plos.orgresearchgate.net. In other cell types, DMT1 is involved in releasing iron from endosomes following the uptake of transferrin-bound iron via receptor-mediated endocytosis. acs.orgpnas.orgresearchgate.netnih.govnih.govfrontiersin.org. Studies using DMT1 knockdown in cell models, such as Hutu-80 cells, have shown a significant decrease in iron uptake and subsequent ferritin production when cells are supplemented with ferrous compounds like ferrous fumarate (B1241708), indicating the importance of DMT1 in the uptake of ferrous iron. frontiersin.org.

Endocytosis Pathways in Cellular Internalization of Iron Complexes

Endocytosis is another significant pathway for the cellular internalization of iron, particularly in the case of transferrin-bound iron. acs.orgnih.govfrontiersin.orgahajournals.orgwikipedia.orgmdpi.compnas.orgresearchgate.netmdpi.com. The most well-characterized pathway is receptor-mediated endocytosis, where the iron-carrying protein transferrin (Tf) binds to its receptor (TfR) on the cell surface. acs.orgnih.govfrontiersin.orgahajournals.orgwikipedia.orgmdpi.compnas.orgresearchgate.netmdpi.com. The Tf-TfR complex is then internalized into the cell within endosomes. acs.orgnih.govfrontiersin.orgahajournals.orgwikipedia.orgmdpi.compnas.orgresearchgate.netmdpi.com. The acidic environment within the endosome facilitates the release of iron from transferrin. acs.orgnih.govnih.govfrontiersin.orgpnas.orgresearchgate.net. Following reduction to Fe²⁺ within the endosome, DMT1 transports the iron into the cytosol. acs.orgnih.govnih.govfrontiersin.orgresearchgate.net. While this compound is a small molecule chelate rather than transferrin-bound iron, some research suggests that endocytosis pathways, including clathrin-mediated endocytosis, may also play a role in the cellular uptake of ferrous compounds like ferrous fumarate in certain cell types. frontiersin.orgahajournals.org. This indicates that cells may utilize multiple mechanisms for internalizing iron depending on its form.

Transferrin-Independent Iron Uptake Mechanisms

While transferrin-bound iron uptake via transferrin receptor 1 (TfR1) is a major pathway for iron entry into mammalian cells, transferrin-independent mechanisms also exist and can be significant, particularly under certain conditions or in specific cell types nih.govbiorxiv.orgacs.org. These mechanisms are not fully understood but may involve the uptake of non-transferrin-bound iron (NTBI) or other iron complexes nih.govacs.org.

This compound, as a source of ferrous iron chelated with aspartate, could potentially utilize transferrin-independent uptake pathways. Studies on other non-transferrin-bound iron forms or iron complexes suggest that such uptake can occur, although the specific transporters or mechanisms involved for this compound would require direct investigation. Divalent metal transporter 1 (DMT1) is known to transport ferrous iron and is involved in both transferrin-dependent (from the endosome) and potentially some transferrin-independent (from the extracellular space) iron uptake, particularly in certain cell types like enterocytes nih.govnih.gov. The extent to which this compound utilizes DMT1 or other transporters for cellular entry via a transferrin-independent route is a subject requiring further mechanistic study.

Prokaryotic Ferrous Iron Transport Systems (e.g., Feo System)

Prokaryotes, including many bacteria and archaea, utilize specific transport systems to acquire ferrous iron from their environment. One of the most widespread and conserved systems for ferrous iron uptake in bacteria is the Ferrous iron transport (Feo) system researchgate.netfrontiersin.org.

The Feo system typically consists of three proteins: FeoA, FeoB, and FeoC researchgate.netfrontiersin.org. FeoB is a large transmembrane protein considered the main component responsible for transporting ferrous iron across the inner membrane researchgate.netportlandpress.com. FeoB contains an N-terminal cytoplasmic domain with GTPase activity, which is thought to regulate the transport process portlandpress.compnas.org. FeoA is a small cytosolic protein that may interact with FeoB and potentially act as a GTPase-activating protein (GAP) to stimulate FeoB's GTPase activity portlandpress.com. FeoC is another small protein that can function as a transcriptional repressor involved in regulating feo gene expression researchgate.net.

The mechanism of Feo-mediated ferrous iron transport is still being elucidated, but it is believed that FeoB forms a channel or pore for Fe²⁺ translocation portlandpress.com. The GTPase activity of the N-terminal domain of FeoB is essential for ferrous iron uptake, although the precise coupling between GTP hydrolysis and iron transport is not fully understood portlandpress.compnas.org. Some studies suggest that FeoB might function as a GTP-gated channel portlandpress.com.

While this compound is a synthetic compound, understanding prokaryotic ferrous iron transport systems like Feo provides context for how ferrous iron, the active component delivered by this compound, is handled by biological systems, particularly in the context of microbial iron acquisition which is crucial for bacterial growth and virulence frontiersin.orgportlandpress.com.

Impact on Intracellular Iron Homeostasis and Dynamics

Intracellular iron homeostasis is a tightly regulated process crucial for cellular function and viability. Cells maintain a dynamic balance of iron uptake, utilization, storage, and export to prevent both iron deficiency and iron overload, the latter of which can lead to the generation of harmful reactive oxygen species nih.govnih.govnih.govnih.gov. The intracellular iron that is readily available for metabolic processes is often referred to as the "labile iron pool" (LIP) nih.govfrontiersin.org.

Upon cellular uptake, the ferrous iron delivered by this compound enters the intracellular environment, contributing to the LIP frontiersin.org. The cell then directs this iron according to its needs, mediated by a complex network of proteins involved in iron metabolism, including ferritin for storage, ferroportin for export, and various proteins involved in the synthesis of iron-containing enzymes and proteins nih.govnih.gov.

The introduction of ferrous iron via this compound can influence the size and dynamics of the LIP. An increase in the LIP can trigger regulatory responses aimed at restoring iron balance, such as the upregulation of ferritin synthesis to sequester excess iron and the potential downregulation of iron import mechanisms nih.govnih.gov. Conversely, if the cell is iron-deficient, the influx of ferrous iron can help replenish the LIP and support iron-dependent processes buzzrx.com. The aspartate component may also indirectly influence iron homeostasis by affecting metabolic pathways that are interconnected with iron utilization.

Influence on Cellular Metabolic Pathways (Mechanistic Studies)

Iron is an essential cofactor for numerous enzymes involved in critical cellular metabolic pathways, including energy production, DNA synthesis, and amino acid metabolism nih.govbiorxiv.orgdrugbank.com. This compound, by providing bioavailable ferrous iron, can directly or indirectly influence these pathways. The aspartate component itself is also a key metabolic intermediate, further intertwining the impact of this compound on cellular metabolism.

Regulation of the Tricarboxylic Acid (TCA) Cycle

Iron deficiency can impair the activity of these iron-sulfur cluster-containing enzymes, leading to a reduction in TCA cycle activity biorxiv.orgresearchgate.net. Studies have shown that under iron-limiting conditions, the TCA cycle can be limited, and its activity may even be partially reversed biorxiv.orgresearchgate.net. Supplementation with iron can help restore the activity of these enzymes and normalize TCA cycle flux.

Data from studies on iron-deficient cells highlight the impact on TCA cycle intermediates. For example, decreased abundance of α-ketoglutarate, a product of the iron-dependent enzyme ACO2, has been observed in low-iron cells biorxiv.org.

Table 1: Impact of Iron Deficiency on TCA Cycle Metabolites (Illustrative Findings)

MetaboliteObservation in Low-Iron CellsPotential Link to Iron-Dependent EnzymeSource
α-KetoglutarateDecreased abundanceAconitase (ACO2) biorxiv.org
FumaratePotentially altered fluxSuccinate (B1194679) Dehydrogenase (SDH) biorxiv.org
MalatePotentially altered fluxSuccinate Dehydrogenase (SDH) biorxiv.org
OxaloacetatePrecursor to AspartateLinked to TCA cycle flux sci-hub.se

Effects on Nucleotide Synthesis and Cell Proliferation in Model Systems

Cell proliferation requires extensive metabolic rewiring to support the increased demand for biomass, including nucleotides for DNA replication and transcription sci-hub.se. Nucleotide synthesis is an energy-intensive process that relies on precursors derived from various metabolic pathways, including amino acid metabolism and the TCA cycle sci-hub.senih.gov.

Aspartate is a critical precursor for the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides biorxiv.orgsci-hub.se. Its availability is essential for supporting cell proliferation biorxiv.orgsci-hub.se. Iron is also crucial for cell proliferation, being required for processes like nucleotide synthesis and the activity of iron-dependent enzymes in the ETC that provide the energy and redox balance necessary for rapid growth nih.govbiorxiv.orgdrugbank.com.

Iron depletion has been shown to suppress nucleotide synthesis, particularly from aspartate biorxiv.org. In iron-deficient cells, despite potentially increased cellular abundance of aspartate, its utilization for nucleotide synthesis can be limited, possibly due to impaired mitochondrial function and transport issues biorxiv.orgresearchgate.net. Exogenous supplementation with aspartate has been shown to rescue the clonal expansion of iron-deficient cells, highlighting the bottleneck in aspartate utilization under iron scarcity biorxiv.orgresearchgate.net.

Studies in colorectal cancer cells have indicated a prioritization of iron for nucleotide production, and iron chelation has been shown to decrease mitochondrial function and alter nucleotide synthesis nih.govmit.edu. Supplementation with nucleosides or aspartate partially rescued tumor growth in the presence of an iron chelator, further supporting the link between iron, aspartate, and nucleotide metabolism in proliferating cells nih.govmit.edu.

This compound, by supplying both iron and aspartate, could directly support nucleotide synthesis and cell proliferation in model systems, particularly under conditions of iron limitation. The iron component helps maintain the function of iron-dependent metabolic enzymes necessary for providing precursors and energy, while the aspartate component directly feeds into the nucleotide synthesis pathways.

Mechanisms of Reactive Oxygen Species Modulation by this compound Complexes

Iron, particularly in its ferrous form (Fe²⁺), can participate in Fenton reactions, leading to the generation of highly reactive hydroxyl radicals, a type of reactive oxygen species (ROS) nih.govnih.gov. While ROS play roles in cellular signaling, excessive levels can cause oxidative damage to lipids, proteins, and nucleic acids, contributing to cellular dysfunction and disease nih.govnih.gov.

Intracellular iron homeostasis is tightly controlled to prevent the accumulation of excess "labile iron" that can fuel ROS production nih.govnih.govnih.gov. The labile iron pool is a key source of iron for Fenton chemistry nih.gov.

This compound, as a source of ferrous iron, introduces Fe²⁺ into the cellular environment, potentially contributing to the LIP. The extent to which this compound complexes modulate ROS levels depends on several factors, including the concentration of this compound, the cellular iron status, and the capacity of cellular antioxidant defense systems biorxiv.org.

In conditions of iron overload, the increased LIP can lead to enhanced ROS generation via Fenton chemistry nih.gov. However, cells also possess elaborate mechanisms to scavenge ROS and maintain redox homeostasis, including enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), as well as non-enzymatic antioxidants nih.govbiorxiv.org.

Research on ferrous iron toxicity in plants has shown that ROS scavenging mechanisms are crucial for detoxification under conditions of high Fe²⁺ levels biorxiv.org. Upregulation of ROS scavenging genes and antioxidant enzymes has been observed in response to ferrous iron toxicity biorxiv.org.

While the aspartate component of this compound is not directly involved in Fenton chemistry, its role in metabolism and potentially in supporting cellular health could indirectly influence the cell's capacity to handle oxidative stress. Mechanistic studies specifically investigating the impact of this compound complexes on ROS generation and modulation in various cellular models are needed to fully understand this aspect of its cellular interaction.

Mechanistic Comparative Studies with Other Iron Species

Comparison of Complexation Dynamics with Other Organic Iron Ligands (e.g., citrate, gluconate, fumarate (B1241708), bisglycinate)

The complexation dynamics of iron with various organic ligands significantly influence its solubility, stability, and subsequent interactions in biological environments. Iron can form coordination complexes by binding to organic molecules, which enhances its solubility and protects it from oxidation haematologica.orgwbcil.com. Ferrous aspartate, as a chelated iron compound, involves iron bound to aspartic acid wbcil.com. Chelation provides protection to the iron by limiting its reactivity with dietary components or gastric acid .

Studies investigating the speciation of iron-aspartate complexes have reported the formation of different complexes depending on the pH of the solution, with high stability constants for ferric iron (Fe³⁺)-aspartate complexes across a range of pH values researchgate.net. For instance, cumulative stability constants for Fe³⁺-aspartate complexes like FeAsp⁺, FeAspOH⁰, FeAsp(OH)₂⁻, and Fe(Asp)₂⁻ have been determined researchgate.net. Ferrous iron (Fe²⁺)-aspartate complexes, such as FeAsp⁰ and Fe(Asp)₂²⁻, also form with specific stability constants researchgate.net.

Comparing this compound to other organic iron ligands reveals differences in complex stability and behavior. Ferrous bisglycinate, another chelated form where iron is bound to two glycine (B1666218) molecules, is described as a highly stable amino acid chelate researchgate.net. This stable structure is less affected by common iron absorption inhibitors like phytates found in cereals examine.com. Ferrous bisglycinate has a molecular weight of approximately 204 daltons and a stable structure nih.gov.

In contrast, traditional ferrous salts like ferrous sulfate (B86663) and ferrous fumarate show decreased solubility as pH increases from 2 to 6, whereas iron from amino acid chelates like ferrous bisglycinate remains completely soluble within this pH range science.gov. This suggests that the chelated structure of compounds like this compound and ferrous bisglycinate contributes to their stability across varying pH levels in the digestive tract wbcil.comscience.gov.

Ferrous ascorbate, while not a chelated iron supplement in the same sense as bisglycinate, combines iron with vitamin C, which enhances iron's solubility and absorption wbcil.com. Ascorbic acid facilitates iron absorption by forming a chelate with ferric iron at acidic pH that remains soluble at the alkaline pH of the duodenum sabm.org. The chelate formed by ascorbic acid with ferrous ions at acidic pH remains soluble in the alkaline pH of the small intestine .

The stability of iron complexes is crucial as it influences the rate at which labile iron is released nih.gov. Labile iron is redox-active and can propagate reactive oxygen species haematologica.orgnih.gov. Different intravenous iron formulations, including iron gluconate and ferric carboxymaltose, show varying levels of ferrous iron content and labile iron release, indicating differences in complex stability researchgate.netmdpi.com. While the search results provide detailed information on the complexation dynamics and stability of various iron forms, specific comparative data directly detailing the complexation dynamics of this compound alongside citrate, gluconate, and fumarate in a single study is limited. However, the data on iron-aspartate complex stability constants and the general behavior of amino acid chelates provide a basis for understanding this compound's potential dynamics.

Here is a table summarizing some reported stability constants for iron complexes with aspartate and other ligands:

Complex TypeIron StateLigandlog K / log βConditionsSource
Iron-AspartateFe³⁺Aspartate13.16 (log K)Ic = 0.5 mol dm⁻³, 25 ± 1 °C, pH dependent researchgate.net
Iron-AspartateFe³⁺Aspartate20.76 (log β)Ic = 0.5 mol dm⁻³, 25 ± 1 °C, pH dependent researchgate.net
Iron-AspartateFe³⁺Aspartate27.77 (log β)Ic = 0.5 mol dm⁻³, 25 ± 1 °C, pH dependent researchgate.net
Iron-AspartateFe³⁺Aspartate17.62 (log β)Ic = 0.5 mol dm⁻³, 25 ± 1 °C, pH dependent researchgate.net
Iron-AspartateFe²⁺Aspartate4.17 (log K)Ic = 0.5 mol dm⁻³, 25 ± 1 °C researchgate.net
Iron-AspartateFe²⁺Aspartate6.53 (log β)Ic = 0.5 mol dm⁻³, 25 ± 1 °C researchgate.net
Iron-AspartateFe³⁺Aspartate13.81 (log β)Aqueous solution, Fe:Asp = 1:1 molar ratio researchgate.net
Iron-BisglycinateFe²⁺GlycineStable- researchgate.net
Ferrous FumarateFe²⁺FumarateDecreased solubility at higher pHpH 2 to 6 science.gov
Ferrous SulfateFe²⁺SulfateDecreased solubility at higher pHpH 2 to 6 science.gov

Differential Effects on Cellular Iron Transport Mechanisms in Model Systems

The absorption of iron involves specific transport mechanisms in intestinal enterocytes. Non-heme iron, which includes this compound, is primarily absorbed in the duodenum and proximal jejunum nih.govufl.edu. For non-heme iron to be absorbed, it typically needs to be in the ferrous (Fe²⁺) state nih.gov. Ferric iron (Fe³⁺) is reduced to Fe²⁺ by duodenal cytochrome B (Dcytb) on the brush border of enterocytes haematologica.orgnih.govnutritionalassessment.org. The divalent metal cation transporter 1 (DMT1) then transports Fe²⁺ across the apical membrane into the enterocyte haematologica.orgnih.govnutritionalassessment.org.

Chelated iron compounds like ferrous bisglycinate are suggested to have different absorption characteristics compared to non-heme iron salts . Ferrous bisglycinate is absorbed intact into intestinal mucosal cells, where the iron is then dissociated and distributed to tissues researchgate.net. This suggests a potential bypass of some of the initial steps required for inorganic iron salts, although the exact mechanisms for all chelated forms, including this compound, may vary. One study using pig intestinal epithelial cells (IPEC) showed that ferrous bisglycinate increased iron transportation through both DMT1 and Peptide transporter 1 (PepT1) compared to ferrous sulfate jafs.com.pl. The increased absorption of ferrous bisglycinate was associated with higher expression of iron-related transporters in these cells jafs.com.pl.

While direct studies on the differential effects of this compound on specific cellular iron transporters like DMT1 and ferroportin in model systems are not explicitly detailed in the search results, the information on other organic iron forms provides context. Ferrous salts, in general, are absorbed directly nih.gov. Ferric iron requires reduction before absorption nih.gov. Some lipophilic iron chelates, such as ferric maltol (B134687), are thought to be absorbed intact into enterocytes via endocytosis ufl.edu. The iron liberated from these complexes within enterocytes can then be exported by ferroportin ufl.edu.

The regulation of iron transport at the cellular level involves iron regulatory proteins (IRPs) and hypoxia-inducible factor-2 (HIF-2α), which control the expression of proteins like DMT1 and ferritin based on cellular iron levels ufl.edu. Hepcidin, a liver-derived peptide hormone, systemically regulates intestinal iron absorption by binding to ferroportin, leading to its internalization and degradation nih.govufl.edu.

Different iron formulations may trigger diverse effects on intestinal bacterial communities, although it is not yet clear if these effects are related to the oxidation state of excessive luminal iron or the role of the iron ligands haematologica.orgnih.gov.

Here is a table summarizing the proposed cellular transport mechanisms for different iron forms:

Iron FormProposed Transport Mechanism(s)NotesSource
Non-heme iron (Fe²⁺)DMT1 transporterRequires reduction from Fe³⁺ by Dcytb haematologica.orgnih.govnutritionalassessment.org
Non-heme iron (Fe³⁺)Reduction to Fe²⁺ by Dcytb, then DMT1 transport- haematologica.orgnih.govnutritionalassessment.org
Heme ironUnclarified, possibly involves HCP1More easily absorbed than non-heme iron ufl.edunutritionalassessment.org
Ferrous bisglycinateAbsorbed intact, then dissociation; involves DMT1 and PepT1Associated with higher expression of iron transporters in IPEC cells researchgate.netjafs.com.pl
Ferric maltol (lipophilic)Endocytosis of intact complexIron liberated within enterocytes exported by ferroportin ufl.edu
Ferrous fumarateDMT1 transporter and clathrin-mediated endocytosisShown in Hutu-80 cells frontiersin.org

Analysis of Molecular Stability and Redox Activity in Different Iron Formulations

The molecular stability and redox activity of iron formulations are critical factors influencing their bioavailability, potential for generating oxidative stress, and interactions within biological systems. Iron's ability to shuttle between its ferrous (Fe²⁺) and ferric (Fe³⁺) forms is essential for its biological functions, but its redox reactivity also makes it potentially toxic due to the generation of reactive oxygen species (ROS) via the Fenton reaction haematologica.orgnih.gov. Excess, unshielded iron promotes oxidative tissue damage haematologica.org.

The stability of iron complexes affects the release of labile iron, which is redox-active haematologica.orgnih.govnih.gov. More labile or kinetically variable complexes release larger amounts of weakly bound iron nih.gov. The reactivity of iron complexes generally correlates inversely with their molecular weight; larger complexes are less prone to release significant amounts of labile iron nih.gov.

Ferrous salts, such as ferrous sulfate, are known to be redox-active and can sensitize plasma lipoproteins to oxidation and aggravate inflammation and oxidative stress in model systems haematologica.orgnih.govdovepress.com. Ferrous sulfate can also induce serum inflammatory markers haematologica.orgnih.gov. In contrast, some other formulations, like ferric polymaltose or sucrosomial® iron, have shown less propensity to induce oxidative stress or inflammation in comparative studies haematologica.orgnih.govdovepress.com. Ferrous bisglycinate is marketed as having a stable chemical structure examine.com.

While specific data on the redox activity of this compound compared directly to a wide range of other organic iron ligands is limited in the provided search results, the information on iron-aspartate complex stability suggests it forms stable complexes researchgate.net. The chelated structure of this compound is proposed to enhance iron's stability in the digestive tract, preventing premature release of iron and minimizing interactions that could hinder absorption wbcil.com. By minimizing ROS generation, ferrous asparto glycinate (B8599266) (a related compound) is suggested to contribute to improved tolerability wbcil.com.

Different intravenous iron formulations have been analyzed for their ferrous iron content and labile iron release, highlighting variations in molecular stability. For example, iron sucrose (B13894) showed a significantly higher average ferrous iron content compared to iron gluconate, ferric carboxymaltose, iron dextran, and ferumoxytol researchgate.net. This suggests that the stability and redox behavior can vary considerably between different iron formulations, even within the category of organic complexes.

The dissolution rate of iron preparations in gastric fluid and intestinal fluid also reflects their stability and how readily iron is released. Polysaccharide-iron complexes, for instance, have shown better acid resistance and controlled release characteristics compared to ferrous succinate (B1194679) tablets, which displayed noticeable pH-dependent dissolution mdpi.com. A lower dissolution rate in gastric acid and slow release in intestinal fluid can indicate better gastrointestinal tolerability and less irritation mdpi.com.

The stability of iron bisglycinate chelate is highlighted by its ability to remain soluble when pH is raised from 2 to 6, unlike ferrous sulfate and ferrous fumarate science.gov. This suggests that the chelation significantly impacts the molecular stability of the iron compound in varying pH environments.

Here is a table summarizing some aspects of molecular stability and redox activity for different iron forms based on the search results:

Iron FormMolecular Stability / Dissolution CharacteristicsRedox Activity / Oxidative Stress PotentialSource
This compoundForms stable complexes; stability across varying pH suggested by chelationMinimizing ROS generation suggested for ferrous asparto glycinate wbcil.comresearchgate.net
Ferrous bisglycinateHighly stable amino acid chelate; soluble across pH 2-6Less affected by dietary inhibitors; potentially lower side effect profile researchgate.netexamine.comscience.govwearefeel.com
Ferrous sulfateDecreased solubility at higher pHRedox-active; can cause oxidative damage, aggravate inflammation, induce inflammatory markers haematologica.orgscience.govnih.govdovepress.com
Ferrous fumarateDecreased solubility at higher pHConcerns about bioavailability; potentially harmful in certain digestive conditions science.govwearefeel.com
Polysaccharide-iron complexesBetter acid resistance; controlled release; low dissolution in gastric acidLess or no additional oxidative stress compared to controls shown for iron polymaltose complex in rat model dovepress.commdpi.com
Iron sucrose (IV)Semi-robust; moderately strong; releases larger amounts of weakly bound ironHigher average ferrous iron content compared to other IV forms; potential for free radical formation nih.govresearchgate.netmdpi.com
Ferric gluconate (IV)Labile and weak; generates larger amounts of labile NTBIPotential for formation of highly reactive free radicals nih.govmdpi.com

Analytical Methodologies for Ferrous Aspartate Research

Spectrophotometric Methods for Iron Quantification in Complexes

Spectrophotometry is a widely used technique for quantifying iron, often relying on the formation of colored complexes that absorb light at specific wavelengths. For ferrous iron (Fe²⁺), a common method involves the use of complexing agents like 1,10-phenanthroline (B135089) (also known as o-phenanthroline). carleton.cathermofisher.com This reaction forms an orange-red complex, ferrous tris(1,10-phenanthroline), which can be measured spectrophotometrically, typically around 510 nm. carleton.cachula.ac.ththaiscience.infonih.gov

The principle behind this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. carleton.ca A calibration curve is typically constructed using solutions of known iron concentration to determine the relationship between absorbance and concentration under specific experimental conditions. carleton.ca

While 1,10-phenanthroline is commonly used for Fe²⁺, other complexing agents like bathophenanthroline (B157979) and ferrozine (B1204870) are also employed for ferrous iron determination. researchgate.net Spectrophotometric methods are often favored for their simplicity, speed, and cost-effectiveness, making them suitable for routine analysis and even field measurements. carleton.cathermofisher.comelectrochemsci.orgnih.gov However, they may require sample pretreatment, such as acidic digestion, to ensure all iron is in the desired oxidation state and accessible for complexation. acs.org

Spectrophotometric methods have been applied to determine total iron in various matrices, including natural water and biological samples, often utilizing complexing agents that form stable complexes with iron in different oxidation states over a wide pH range. nih.gov

Chromatographic Techniques for Separation and Analysis of Ferrous Aspartate

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are valuable for separating and analyzing complex mixtures containing this compound. HPLC can be used to separate this compound from other components in a sample matrix, such as impurities, degradation products, or other active ingredients in a formulation.

While direct information on the HPLC analysis of this compound specifically is limited in the provided context, chromatographic methods are commonly applied to analyze iron complexes and amino acids. For instance, RP-HPLC has been developed and validated for the estimation of ferrous bisglycinate and ascorbic acid in effervescent tablets. chula.ac.ththaiscience.infochula.ac.th This suggests that similar RP-HPLC approaches could be adapted for this compound, potentially involving suitable mobile phases and stationary phases capable of separating the complex or its components.

HPLC coupled with detectors like UV-Vis or Evaporative Light Scattering Detection (ELSD) can be used for the detection and quantification of separated compounds. researchtrends.net For metal complexes or amino acids that may not have strong UV chromophores, derivatization or alternative detection methods might be necessary.

Chromatographic methods offer advantages in terms of specificity and the ability to analyze multiple components simultaneously. The development of HPLC methods for iron compounds often involves optimizing parameters such as buffer concentration, pH, and mobile phase composition to achieve adequate separation and sensitivity. researchtrends.net

Electrochemical Methods for Iron Speciation and Concentration Determination

Electrochemical methods provide sensitive and selective approaches for the determination and speciation of iron. These techniques measure the electrical properties of a solution as a function of analyte concentration or chemical state. Voltammetry, in particular, is widely used for iron analysis. mdpi.commdpi.comresearchgate.net

Techniques such as Differential Pulse Voltammetry (DPV), Cyclic Voltammetry (CV), and Square Wave Voltammetry (SWV) are commonly employed. mdpi.com Adsorptive Stripping Voltammetry (AdSV) is a highly sensitive voltammetric technique that involves the preconcentration of the analyte on the electrode surface before the measurement, making it suitable for trace analysis. researchgate.net

Electrochemical methods can be used to determine the total iron concentration and to differentiate between different iron species, such as Fe²⁺ and Fe³⁺. researchgate.netconicet.gov.ar This speciation capability is particularly important in understanding the chemical behavior and bioavailability of iron compounds like this compound. The sensitivity and selectivity of electrochemical methods can be enhanced by using modified electrodes or specific complexing agents. mdpi.commdpi.com

For example, an iodine-coated polycrystalline platinum electrode has been applied for the voltammetric analysis of iron in dietary supplements, demonstrating linearity and absence of interference from other metals. electrochemsci.org Electrochemical methods are often considered advantageous due to their relatively low cost, simplicity of instrumentation, and ability to provide real-time measurements. electrochemsci.orgmdpi.comresearchgate.net

Development and Validation of Robust Analytical Protocols

The development and validation of analytical protocols for this compound are essential to ensure the reliability, accuracy, and precision of the analytical results. Method validation typically involves evaluating parameters such as specificity, linearity, accuracy, precision, detection limit, and quantification limit. chula.ac.ththaiscience.infochula.ac.thnih.govukaazpublications.com

Specificity confirms that the method accurately measures the analyte of interest without interference from other components in the sample matrix. chula.ac.ththaiscience.infoukessays.com Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. chula.ac.ththaiscience.infochula.ac.thnih.govukaazpublications.comajpaonline.com Accuracy assesses how close the measured values are to the true concentration. chula.ac.ththaiscience.infochula.ac.thukaazpublications.comajpaonline.com Precision indicates the reproducibility of the results under the same conditions. chula.ac.ththaiscience.infochula.ac.thukaazpublications.com The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. ukaazpublications.comajpaonline.com

Analytical methods are often validated according to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). chula.ac.ththaiscience.infochula.ac.thnih.govukaazpublications.com Validation ensures that the method is suitable for its intended purpose, whether it is for quality control, research, or regulatory submissions.

For instance, colorimetric and RP-HPLC methods for analyzing iron and ascorbic acid in ferrous bisglycinate effervescent tablets were validated for parameters including linearity, accuracy, and precision, with results falling within acceptable limits. chula.ac.ththaiscience.infochula.ac.th This highlights the importance of rigorous validation to ensure the quality of analytical data.

Data tables presenting validation results, such as linearity ranges, accuracy recoveries, and precision (RSD) values, are crucial for demonstrating the performance characteristics of a developed method. While specific data for this compound validation were not extensively found, the principles and parameters evaluated for similar iron formulations are directly applicable.

Analytical ParameterSpectrophotometric Method (Example for Ferrous Bisglycinate) chula.ac.thRP-HPLC Method (Example for Ferrous Bisglycinate) chula.ac.th
Linearity Range0.625-3.75 µg/mL (r² = 0.999)4.0-60.0 µg/mL (r² = 0.999)
Accuracy (% Recovery)98-102%100-102%
Precision (% RSD)0.49%0.8%

Theoretical and Computational Investigations

Molecular Modeling of Ferrous Aspartate-Protein Interactions

Molecular modeling techniques, such as molecular dynamics simulations and docking studies, can be employed to investigate how this compound interacts with proteins. These studies can help elucidate binding sites, interaction strengths, and conformational changes that occur upon binding. While direct studies on this compound-protein interactions were not extensively found, related research on the interaction of aspartic acid and iron with proteins provides a framework. For instance, computational studies have investigated the interaction between aspartic acid and iron oxides, indicating that hydration can influence the reactivity of these interactions. researchgate.net Molecular modeling and dynamics studies have also been used to predict structural changes in iron-sulfur proteins upon amino acid substitutions, affecting the orientation of iron-sulfur clusters and redox potentials. nih.gov Furthermore, computational analyses have explored the interactions between iron-sulphur cluster assembly proteins, identifying key amino acid residues involved in stable complex formation and ion transfer. chemmethod.com Aspartate residues are known to be involved in metal binding in proteins, including copper and potentially iron, often coordinating through their oxygen atoms. mdpi.com High-density chemical cross-linking coupled with computational modeling can also be used to map protein interactions, including those involving aspartate and glutamate (B1630785) residues which are abundant on protein surfaces. pnas.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly density functional theory (DFT), are valuable tools for investigating the electronic structure and reactivity of molecules like this compound. These calculations can provide information on parameters such as molecular orbital energies (HOMO-LUMO), energy gaps, dipole moments, and reactivity indices. researchgate.net Studies using DFT have been conducted on aspartic acid and its oligomers to evaluate their electronic properties and reactivity patterns, showing that molecular size can influence chemical reactivity. researchgate.net DFT calculations have also been applied to study the interaction between aspartic acid and iron oxides, revealing changes in dipole moment and band gap energy upon interaction and hydration. researchgate.net In the broader context of iron-containing systems, DFT has been used to analyze the electronic structure and reactivity of heme peroxidases in different redox and spin states nih.gov, and to investigate the electronic structure and reactivity of non-heme iron enzymes stanford.edupnas.org. These studies highlight the capability of quantum chemical methods to provide detailed insights into the electronic behavior of iron centers and their influence on reactivity. Computational studies have also explored the electronic structure and reactivity of iron complexes with model ferroxidase centers in ferritin, providing insights into iron oxidation processes. nih.gov

Relevant Quantum Chemical Parameters (Illustrative based on related studies):

ParameterDescriptionRelevance to this compound
HOMO-LUMO EnergiesEnergies of the highest occupied and lowest unoccupied molecular orbitals.Indicate electron donating and accepting capabilities, influencing reactivity. researchgate.net
Energy Gap (ΔEL-H)The energy difference between LUMO and HOMO.Related to chemical softness/hardness and reactivity. A smaller gap often indicates higher reactivity. researchgate.net
Dipole MomentA measure of molecular polarity.Can influence intermolecular interactions, including protein binding. researchgate.netresearchgate.net
Fukui FunctionsIndicate the reactive sites within a molecule.Help identify which atoms are most likely to participate in chemical reactions. researchgate.net

Future Research Directions in Ferrous Aspartate Coordination Science

Exploration of Novel Synthetic Strategies for Enhanced Purity and Scalability

Developing novel synthetic strategies for ferrous aspartate is crucial for improving its purity and enabling scalable production. Current methods for synthesizing iron compounds, such as ferrous sulfate (B86663), often involve reactions between iron sources and acids. slideshare.netchemicalbook.com For instance, ferrous sulfate can be produced by reacting iron filings with dilute sulfuric acid. slideshare.netchemicalbook.com Achieving high purity in such syntheses can involve steps like pH adjustment and precipitation to remove impurities. slideshare.net

Future research could focus on designing synthetic routes specifically for this compound that minimize side products and maximize yield. This might involve exploring different reaction conditions, catalysts, or starting materials. The goal would be to develop cost-effective and environmentally sustainable methods that can be scaled up for potential applications, ensuring consistent product quality with minimal contaminants. Research into the synthesis of other iron chelates, such as ferrous glycinate (B8599266) chelate, has explored methods like metathesis reactions to reduce interfering anions like sulfate, which could offer insights for this compound synthesis. google.com

Advanced Spectroscopic and Imaging Techniques for In Situ Characterization

Advanced spectroscopic and imaging techniques offer powerful tools for the in situ characterization of this compound. Techniques like Magnetic Resonance Spectroscopy (MRS) can provide information on the spatial distribution and chemical environment of metabolites and other molecules within biological systems. aapm.orgnih.govmedrxiv.orgfrontiersin.org While MRS is commonly used to study metabolites like N-acetyl aspartate (NAA), its application could be extended to investigate the behavior of this compound. aapm.orgnih.govmedrxiv.org

Future research could utilize techniques such as advanced MRS, including spectroscopic imaging (SI), to track this compound within cells or tissues, providing insights into its uptake, distribution, and metabolism. aapm.orgnih.govmedrxiv.org X-ray fluorescence imaging is another technique that has been used to study iron distribution in biological organisms, such as Caenorhabditis elegans. nih.gov Applying such imaging techniques could allow for the visualization of this compound localization at different scales. Furthermore, techniques like Mössbauer spectroscopy or electron paramagnetic resonance (EPR) could provide detailed information about the oxidation state and coordination environment of the iron ion within the this compound complex in various biological milieus.

Elucidation of Intricate Molecular Interactions in Complex Biological Milieus

Understanding the intricate molecular interactions of this compound within complex biological milieus is a critical area for future research. In biological systems, ferrous iron can interact with a variety of molecules, including proteins, lipids, and other small molecules. nih.gov Aspartate itself is an amino acid involved in various metabolic pathways. researchgate.netbiorxiv.orgpnas.org

Future studies could investigate how this compound interacts with specific biological components, such as iron transporters, chaperones, or enzymes involved in iron metabolism or aspartate metabolism. nih.govnih.gov Research on other iron chelates, like ferrous asparto glycinate, highlights how chelation can influence iron absorption and interaction with dietary inhibitors. wbcil.com Investigating the binding affinity and specificity of this compound for different biological molecules could provide insights into its mechanism of action and potential effects on cellular processes. Studies using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could quantify these interactions. Furthermore, examining the stability of the this compound complex under varying physiological conditions (e.g., pH, presence of competing ligands) is essential.

Development of Mechanistic Models for Cellular Iron Flux Regulation

Developing mechanistic models for how this compound influences cellular iron flux regulation is a significant future research direction. Cellular iron homeostasis is tightly regulated by mechanisms involving iron regulatory proteins (IRPs) and iron-responsive elements (IREs), as well as the iron export protein ferroportin (Fpn) and the regulatory hormone hepcidin. nih.govnih.gov

Future research could focus on how the introduction of this compound perturbs or interacts with these established regulatory pathways. This could involve studying the impact of this compound on the expression or activity of key iron-related proteins like DMT1, Ferroportin, Transferrin Receptor 1 (TfR1), and ferritin. nih.govnih.gov For example, research has shown that iron deficiency can impact the metabolism and proliferation of CD8+ T cells, and providing exogenous aspartate can rescue some of these effects. researchgate.netbiorxiv.org While this study focused on aspartate, it highlights the interplay between iron status and aspartate metabolism in a cellular context. Developing computational models based on experimental data could help predict how different concentrations of this compound affect intracellular iron pools and downstream cellular processes. nih.gov

Investigation of this compound in Niche Biological Systems Beyond Canonical Iron Metabolism

Investigating the role and effects of this compound in niche biological systems beyond canonical iron metabolism presents an exciting area for future research. While iron is essential for a wide range of biological processes, its specific roles and the impact of iron compounds can vary depending on the organism or cellular context. nih.govnih.gov

Future studies could explore the interactions of this compound in less-studied biological systems, such as specific microbial environments, plant systems, or particular cell types not traditionally associated with extensive iron metabolism research. For instance, research has explored iron metabolism in fungi like Alternaria alternata, highlighting the role of siderophores and autophagy in iron uptake and storage. mdpi.com Investigating how this compound is processed and utilized in such systems could reveal novel biological functions or interactions. Furthermore, exploring its potential roles in specific disease states or physiological conditions where iron metabolism is altered, beyond typical iron deficiency anemia, could uncover new therapeutic possibilities or a deeper understanding of disease pathogenesis. Research into iron deposition in neurodegenerative diseases like Multiple Sclerosis using imaging techniques suggests the importance of understanding iron's role in specific tissues. medrxiv.org

Q & A

Q. What strategies mitigate bias in preclinical studies investigating this compound’s safety profile?

  • Methodological Answer : Implement blinded dosing protocols and randomized cage assignments. Use histopathological scoring by multiple independent reviewers and apply the SYRCLE Risk of Bias tool for systematic quality assessment .

Key Methodological Considerations

  • Data Reproducibility : Document raw datasets (e.g., spectroscopic peaks, animal weights) in repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Ethical Compliance : For human trials, align with PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) and register protocols prospectively in platforms like ClinicalTrials.gov .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.